molecular formula C5H10O4 B13410640 (2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol

(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol

Cat. No.: B13410640
M. Wt: 134.13 g/mol
InChI Key: MKMRBXQLEMYZOY-NEEWWZBLSA-N
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Description

5-Deoxy-L-ribose is a monosaccharide, specifically a deoxy sugar, meaning it is derived from ribose by the loss of a hydroxy group. This compound is a rare sugar with potential applications in various fields, including pharmaceuticals and biotechnology. Its unique structure and properties make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-L-ribose can be achieved through several methods. One common approach involves the use of microbial and enzymatic strategies. For instance, L-arabinose, L-ribulose, and ribitol can be converted to L-ribose using specific enzymes . Another method involves the chemical synthesis route, which, although challenging on an industrial scale, provides a pathway for producing this compound .

Industrial Production Methods: Industrial production of 5-deoxy-L-ribose primarily relies on biotechnological methods due to the difficulties associated with chemical synthesis. Microbial transformation and enzymatic catalysis are promising techniques for yielding L-ribose, which can then be converted to 5-deoxy-L-ribose .

Chemical Reactions Analysis

Types of Reactions: 5-Deoxy-L-ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 5-deoxy-L-ribose.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of 5-deoxy-L-ribose.

    Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Deoxy-L-ribose has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-deoxy-L-ribose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in nucleic acid metabolism. The absence of the 2′ hydroxyl group in deoxyribose increases the mechanical flexibility of DNA compared to RNA, allowing it to assume the double-helix conformation .

Comparison with Similar Compounds

Uniqueness: 5-Deoxy-L-ribose is unique due to its specific structure and the absence of a hydroxy group at the 5′ position. This structural difference imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5+/m0/s1

InChI Key

MKMRBXQLEMYZOY-NEEWWZBLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O

Canonical SMILES

CC1C(C(C(O1)O)O)O

Origin of Product

United States

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